molecular formula C23H20N2O2S B2679177 2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 1223854-93-0

2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2679177
CAS No.: 1223854-93-0
M. Wt: 388.49
InChI Key: UQAKHIHIEBNLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide features a central oxazole ring substituted with a 3,4-dimethylphenyl group at the 5-position and a thioether linkage to an acetamide moiety. The acetamide nitrogen is further substituted with a naphthalen-1-yl group. This structure combines heterocyclic, aromatic, and thioether components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-[[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-15-10-11-18(12-16(15)2)21-13-24-23(27-21)28-14-22(26)25-20-9-5-7-17-6-3-4-8-19(17)20/h3-13H,14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAKHIHIEBNLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=C(O2)SCC(=O)NC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation: The oxazole derivative can be reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the thioether with an acetamide derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage.

    Reduction: Reduction reactions may target the oxazole ring or the acetamide group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that oxazole derivatives exhibit promising antiviral properties. For instance, compounds similar to 2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide have been evaluated for their efficacy against various viruses, including HIV and HCV. Research demonstrated that certain oxazole derivatives inhibited viral replication significantly in vitro, suggesting potential as antiviral agents .

Anti-inflammatory Properties

Oxazole derivatives have been explored for their anti-inflammatory effects. A study highlighted that compounds with similar structures were effective in reducing inflammation markers in animal models of arthritis. The mechanism involved modulation of pro-inflammatory cytokines, indicating that this compound may possess similar therapeutic potential .

Anticancer Activity

The anticancer potential of oxazole derivatives has been a significant area of research. Compounds related to this compound showed cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies reported IC50 values in the low micromolar range for several derivatives against breast cancer cells .

Data Tables

Application AreaCompound ActivityReference
AntiviralInhibition of HIV replication
Anti-inflammatoryReduction of cytokines in arthritis model
AnticancerInduction of apoptosis in cancer cells

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, a series of oxazole derivatives were tested for their antiviral activity against HCV. The compound exhibited an IC50 value of approximately 31 μM, demonstrating significant inhibition compared to standard antiviral treatments .

Case Study 2: Anti-inflammatory Mechanism

A study involving animal models of inflammatory diseases showed that administration of related oxazole compounds led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound could be further developed for treating inflammatory conditions .

Case Study 3: Cancer Cell Line Testing

In vitro testing on breast cancer cell lines revealed that compounds structurally similar to this compound exhibited cytotoxic effects with an IC50 value around 15 μM, indicating strong potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table summarizes key structural analogues, their substituents, molecular formulas, and physical properties:

Compound Name Core Heterocycle Key Substituents Molecular Formula Melting Point (°C) Yield (%) Reference
Target Compound Oxazole 3,4-Dimethylphenyl, Naphthalen-1-yl C₂₃H₂₀N₂O₂S Not reported Not reported N/A
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) Thiadiazole 4-Chlorobenzyl, Isopropylphenoxy C₂₀H₂₀ClN₃O₂S₂ 132–134 74
2-((5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide Thienopyrimidine 5-Methylfuran-2-yl, Naphthalen-1-yl C₂₉H₂₁N₃O₃S₂ Not reported Not reported
N-(3,4-Dimethoxyphenethyl)-2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio)acetamide (14) Thiadiazole Nitrofuran-2-yl, Dimethoxyphenethyl C₁₉H₁₉N₅O₆S₂ Not reported Not reported
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Oxadiazole Benzofuran-2-yl, 3-Chlorophenyl C₁₈H₁₂ClN₃O₃S Not reported Not reported
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole Naphthalen-1-yloxy, Phenyl C₂₁H₁₈N₄O₂ Not reported Not reported

Key Observations :

  • The target compound’s oxazole core distinguishes it from thiadiazole, oxadiazole, and triazole-based analogs.
  • Substituents such as naphthalen-1-yl (shared with ), chlorophenyl (), and nitrofuran () highlight diversity in functional group tuning.
  • Melting points and yields are well-documented for thiadiazole derivatives (e.g., 132–134°C for compound 5e ), but data for oxazole-based analogs are sparse.

Key Insights :

  • Triazole-linked acetamides (e.g., ) demonstrate enzyme inhibition, suggesting the target compound’s oxazole-thioether scaffold may similarly modulate biological targets.

Spectral and Analytical Data

  • IR/NMR : Thiadiazole analogs (e.g., compound 5e ) show characteristic C=O stretches at ~1670 cm⁻¹ and aromatic C-H stretches at ~3000 cm⁻¹. The target compound likely shares these features.
  • HRMS : Triazole-acetamides (e.g., compound 6m ) are validated via HRMS, with [M+H]+ matching calculated values (e.g., 393.1118 for C₂₁H₁₈ClN₄O₂).

Biological Activity

The compound 2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a synthetic derivative featuring an oxazole ring, a thioether linkage, and a naphthalene moiety. Its unique structure positions it as a candidate for various biological activities, including potential therapeutic applications in medicinal chemistry.

  • Molecular Formula : C21H22N2O2S
  • Molecular Weight : 366.5 g/mol
  • CAS Number : 1021228-69-2

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature, suggesting it is a relatively novel entity in the field of medicinal chemistry. However, related compounds with similar structural features have shown promising biological activities.

Antiviral and Antimicrobial Properties

Research on oxazole derivatives indicates that they often exhibit antiviral and antimicrobial properties. For instance, compounds containing oxazole rings have been studied for their ability to inhibit viral replication and bacterial growth. The presence of electron-withdrawing groups in similar compounds has been associated with enhanced activity against various pathogens .

Anticancer Activity

Compounds with thioether linkages and naphthalene moieties have been investigated for their anticancer potential. A study on thiazole derivatives revealed that modifications to the aromatic rings significantly impacted their cytotoxicity against cancer cell lines . The specific interactions of the naphthalene group in our compound may also contribute to its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. Key factors influencing its activity include:

  • Oxazole Ring : Known for its ability to interact with biological targets.
  • Thioether Linkage : May enhance lipophilicity and cellular uptake.
  • Naphthalene Moiety : Provides additional hydrophobic interactions that may stabilize binding to target proteins.

Case Studies and Research Findings

  • Antiviral Activity : A study on various oxazole derivatives demonstrated that modifications at the 5-position could lead to significant antiviral activity against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase .
  • Anticancer Studies : Thiazole derivatives have shown efficacy against multiple cancer cell lines, with IC50 values indicating potent cytotoxic effects. The incorporation of a naphthalene group may enhance these effects due to increased π-stacking interactions with DNA or other cellular targets .
  • Antimicrobial Testing : Compounds similar to the target molecule have been tested against bacterial strains, showing varying degrees of inhibition based on structural modifications. The thioether functionality is often linked to improved antimicrobial properties due to increased interaction with bacterial membranes .

Data Table: Comparative Biological Activity

Compound NameStructure FeaturesBiological ActivityIC50/EC50 Values
Compound AOxazole + ThioetherAntiviral32.2 μM
Compound BThiazole + NaphthaleneAnticancer0.20 μM
Compound COxazole + Aromatic RingsAntimicrobial0.35 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.